molecular formula C16H14N2O2S B2846751 2-cyano-N-(2-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide CAS No. 522634-95-3

2-cyano-N-(2-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide

Cat. No.: B2846751
CAS No.: 522634-95-3
M. Wt: 298.36
InChI Key: DWXXSQLBYYWACV-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.36. The purity is usually 95%.
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Scientific Research Applications

Chemical Rearrangements

2-cyano-N-(2-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide has been involved in studies concerning chemical rearrangements. A notable example includes its role in O,N and N,N double rearrangements. In one study, related compounds underwent condensation with benzoic acid in the presence of polyphosphoric acid trimethylsilyl ester, leading to the formation of rearranged products such as 5-cyano-4-methylthio-2-phenyl-1,3-oxazin-6-one (O,N double rearranged product) and 5-cyano-6-methylthio-2,3-diphenyl-1,3-diazin-4-one (N,N double rearranged product) (Yokoyama, Hatanaka, & Sakamoto, 1985).

Optical and Luminescence Properties

Another significant application of this chemical involves its contribution to the understanding of optical and luminescence properties. For instance, derivatives of 3-aryl-2-cyano acrylamide, including a compound closely related to this compound, were synthesized to study their distinct face-to-face stacking mode and resulting optical properties. The research found that these compounds exhibited varying luminescence behaviors based on their molecular structure and stacking mode, offering insights into the design of materials with tailored optical properties (Song et al., 2015).

Synthesis and Structural Analysis

The compound has also been pivotal in the synthesis and structural analysis of related chemical entities. Studies involving the synthesis of similar compounds have provided valuable insights into the relationships between molecular structure and reactivity, as well as the potential for creating novel compounds with specific desired properties. For example, research on the synthesis and photophysical properties of related molecules has shed light on the impact of substituent groups on luminescence properties, potentially guiding the development of new materials for electronic and photonic applications (Kim et al., 2021).

Properties

IUPAC Name

2-cyano-N-(2-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-7-8-21-15(11)9-12(10-17)16(19)18-13-5-3-4-6-14(13)20-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXXSQLBYYWACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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